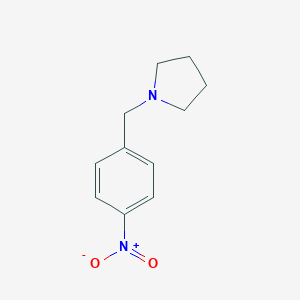

1-(4-Nitrobenzyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-[(4-nitrophenyl)methyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c14-13(15)11-5-3-10(4-6-11)9-12-7-1-2-8-12/h3-6H,1-2,7-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRULNKOFMFLCNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)CC2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354818 | |

| Record name | 1-(4-Nitrobenzyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

133851-67-9 | |

| Record name | 1-(4-Nitrobenzyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 1-(4-Nitrobenzyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Nitrobenzyl)pyrrolidine is a substituted pyrrolidine derivative of interest in medicinal chemistry and drug discovery. The pyrrolidine ring is a common scaffold in many biologically active compounds, and its substitution allows for the fine-tuning of physicochemical properties to optimize pharmacokinetic and pharmacodynamic profiles. The presence of a 4-nitrobenzyl group introduces specific electronic and steric features that can significantly influence the molecule's behavior in biological systems. Understanding the fundamental physicochemical properties of this compound is therefore a critical first step in its evaluation as a potential drug candidate or a tool for chemical biology research.

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound. In light of the limited availability of experimental data in the current literature, this guide also offers detailed, field-proven experimental protocols for the determination of these key parameters. This approach is designed to not only summarize existing knowledge but also to empower researchers to generate the necessary data for their specific applications.

Core Physicochemical Properties

A summary of the available and comparative physicochemical data for this compound is presented below. It is important to note that while some basic identifiers are confirmed, many of the quantitative parameters are based on predictions or comparisons with structurally related compounds due to a lack of published experimental data for the target molecule.

| Property | Value / Information | Source / Comment |

| IUPAC Name | This compound | --- |

| CAS Number | 133851-67-9 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Chemical Structure | (Structure drawn based on IUPAC name) | |

| Melting Point | Data not available | Comparative: 1-(4-nitrophenyl)pyrrolidine is 167-169 °C[2]. N-benzylpyrrolidine is 125.5-128.0 °C[3]. |

| Boiling Point | Data not available | Predicted values may be obtainable via computational models. |

| Solubility | Expected to have moderate solubility in organic solvents and low solubility in water. | The nitro group and the tertiary amine will influence solubility. |

| pKa (of the conjugate acid) | Data not available | Comparative: The pKa of the conjugate acid of pyrrolidine is 11.27[4]. The pKa of N-benzylpyrrolidine is 9.51[3]. The electron-withdrawing nitro group is expected to lower the pKa relative to N-benzylpyrrolidine. |

| LogP (Octanol-Water Partition Coefficient) | Data not available | Predicted values can be calculated using various software packages. The value is expected to be higher than that of pyrrolidine (0.46)[5]. |

The Significance of Physicochemical Properties in Drug Discovery

The physicochemical properties of a compound are paramount in the early stages of drug discovery as they dictate its absorption, distribution, metabolism, and excretion (ADME) profile.[6]

-

Solubility is a critical factor for oral bioavailability. A drug must dissolve in the gastrointestinal fluids to be absorbed into the bloodstream. Poor aqueous solubility is a major hurdle in drug development.

-

pKa determines the ionization state of a molecule at a given pH. The charge of a molecule affects its ability to cross biological membranes, its binding to the target protein, and its solubility.

-

Lipophilicity (LogP) describes the partitioning of a compound between a lipid and an aqueous phase. It is a key indicator of a drug's ability to cross cell membranes. However, excessively high lipophilicity can lead to poor solubility, increased metabolic clearance, and off-target toxicity.

Experimental Protocols for Physicochemical Characterization

The following section details the standard experimental procedures for determining the key physicochemical properties of this compound. The rationale behind the choice of these methods is provided to offer insight into best practices in a research and development setting.

Synthesis of this compound

A common method for the synthesis of N-benzylpyrrolidines is the nucleophilic substitution of a benzyl halide with pyrrolidine.

Protocol:

-

To a solution of pyrrolidine (1.1 equivalents) in a suitable solvent such as acetonitrile or ethanol, add a base such as potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature and add a solution of 4-nitrobenzyl bromide (1.0 equivalent) in the same solvent dropwise.

-

Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

-

Partition the residue between water and an organic solvent like ethyl acetate.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Causality of Experimental Choices: The choice of a polar aprotic solvent like acetonitrile facilitates the SN2 reaction. The use of a base like potassium carbonate is to neutralize the HBr formed during the reaction. Refluxing provides the necessary activation energy for the reaction to proceed at a reasonable rate. Standard workup and purification techniques are employed to isolate the pure product.

Determination of Melting Point

The melting point is a fundamental physical property that provides information about the purity of a crystalline solid.

Protocol:

-

Ensure the synthesized this compound is a dry, crystalline solid.

-

Pack a small amount of the crystalline sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in a calibrated melting point apparatus.

-

Heat the sample at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Causality of Experimental Choices: A slow heating rate near the melting point is crucial for an accurate determination. A sharp melting range (typically < 2 °C) is indicative of a pure compound.

Determination of Boiling Point

For liquid compounds, the boiling point is a key characteristic.

Protocol:

-

Place a small volume (a few milliliters) of the purified liquid this compound into a small test tube.

-

Invert a capillary tube (sealed at one end) and place it, open end down, into the liquid.

-

Attach the test tube to a thermometer and heat the assembly in a heating bath (e.g., a Thiele tube with mineral oil).

-

As the liquid heats, a stream of bubbles will emerge from the capillary tube.

-

Remove the heat and allow the liquid to cool slowly.

-

The boiling point is the temperature at which the liquid just begins to enter the capillary tube.

Causality of Experimental Choices: This micro-boiling point method is suitable for small sample quantities. The principle relies on the vapor pressure of the liquid equaling the external pressure at the boiling point.

Determination of Solubility (Shake-Flask Method)

The shake-flask method is the gold standard for determining the thermodynamic solubility of a compound.

Protocol:

-

Add an excess amount of solid this compound to a known volume of the desired solvent (e.g., water, phosphate-buffered saline pH 7.4, or various organic solvents) in a sealed vial.

-

Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, filter the suspension to remove the undissolved solid.

-

Determine the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Prepare a calibration curve with known concentrations of the compound to quantify the solubility.

Causality of Experimental Choices: Using an excess of the solid ensures that a saturated solution is formed. A prolonged equilibration time is necessary to reach thermodynamic equilibrium. Filtration is essential to separate the dissolved and undissolved compound accurately. A sensitive and specific analytical method like HPLC or LC-MS is required for accurate quantification.

Determination of pKa (Potentiometric Titration)

Potentiometric titration is a reliable method for determining the pKa of ionizable compounds.

Protocol:

-

Dissolve a known amount of this compound in a mixture of water and a co-solvent (e.g., methanol or DMSO) if the compound has low water solubility.

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl) while monitoring the pH with a calibrated pH meter.

-

Record the pH as a function of the volume of titrant added.

-

The pKa can be determined from the titration curve. The pKa is the pH at which the compound is 50% ionized. This corresponds to the midpoint of the buffer region in the titration curve.

Causality of Experimental Choices: This method directly measures the change in pH upon addition of an acid, allowing for the determination of the equilibrium constant for the protonation of the basic pyrrolidine nitrogen. The use of a co-solvent is a practical consideration for compounds with poor aqueous solubility.

Spectroscopic Characterization

Spectroscopic techniques are essential for confirming the chemical structure and identity of the synthesized compound.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the number and types of protons in the molecule and their connectivity. For this compound, one would expect to see signals for the aromatic protons of the nitrobenzyl group, the benzylic methylene protons, and the protons of the pyrrolidine ring.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule.

-

-

Infrared (IR) Spectroscopy:

-

Used to identify the presence of specific functional groups. Key expected absorptions for this compound would include C-H stretching and bending vibrations for the aromatic and aliphatic portions, and strong characteristic absorptions for the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹).

-

-

Mass Spectrometry (MS):

-

Determines the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak ([M]⁺ or [M+H]⁺) should correspond to the calculated molecular weight of 206.24 g/mol .

-

Conclusion

While a complete experimental physicochemical profile for this compound is not yet available in the public domain, this guide provides the foundational knowledge and practical methodologies for its comprehensive characterization. The provided protocols are robust, widely accepted in the field of drug discovery, and will enable researchers to generate the high-quality data necessary to advance their research and development efforts. The insights gained from these physicochemical properties will be invaluable in predicting the in vivo behavior of this compound and in guiding the design of future analogues with improved drug-like properties.

References

- Di, L., & Kerns, E. H. (2016).

- Hansch, C., Leo, A., & Hoekman, D. (1995). Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.

-

PubChem. (n.d.). 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(Phenylmethyl)pyrrolidine. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). 2-Benzylpyrrolidine. Retrieved from [Link]

-

PubChem. (n.d.). 1-(4-Nitrophenethyl)pyrrolidine. Retrieved from [Link]

-

PubMed. (2015). Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. 4-(4-Nitrobenzyl)pyridine | C12H10N2O2 | CID 14129 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. [Computerized logP prediction using fragment methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 5. Pyrrolidine | C4H9N | CID 31268 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis and Structural Elucidation of 1-(4-Nitrobenzyl)pyrrolidine

Abstract: This whitepaper provides a comprehensive technical guide for the synthesis, purification, and detailed structural elucidation of 1-(4-Nitrobenzyl)pyrrolidine, a key heterocyclic scaffold relevant to drug discovery and materials science. We present two robust synthetic pathways—Nucleophilic Alkylation and Reductive Amination—and offer a causal analysis of experimental choices. The guide culminates in a multi-technique approach to structural verification, integrating Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals seeking a field-proven methodology for the preparation and characterization of N-benzylated pyrrolidine derivatives.

Introduction and Strategic Overview

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its N-functionalization allows for the systematic exploration of chemical space to optimize pharmacological properties. The introduction of a 4-nitrobenzyl group, as in this compound, provides a versatile chemical handle. The nitro moiety can be readily reduced to an amine, enabling further derivatization, or it can be utilized for its inherent electron-withdrawing properties in various chemical applications.

This guide provides two distinct, reliable, and scalable methods for the synthesis of this target compound. Each method is selected to highlight different strategic approaches to C-N bond formation, a cornerstone of modern organic synthesis.

-

Method A: Nucleophilic Alkylation. A direct and classical approach involving the SN2 reaction between pyrrolidine and 4-nitrobenzyl bromide. This pathway is valued for its simplicity and use of readily available starting materials.

-

Method B: Reductive Amination. A modern and often higher-yielding alternative that proceeds via the in-situ formation and reduction of an iminium ion from pyrrolidine and 4-nitrobenzaldehyde.[2][3]

Following synthesis, we detail the rigorous process of structural elucidation, ensuring the unequivocal confirmation of the product's identity and purity.

Synthesis Methodologies

Method A: Synthesis via Nucleophilic Alkylation

This method leverages the high nucleophilicity of the secondary amine in pyrrolidine to displace a bromide from the electrophilic benzylic carbon of 4-nitrobenzyl bromide. The electron-withdrawing nitro group enhances the electrophilicity of the benzylic position, facilitating the reaction.

-

Base: Potassium carbonate (K₂CO₃) is used as a mild, heterogeneous base. Its function is to neutralize the hydrobromic acid (HBr) generated during the reaction. This prevents the protonation of the pyrrolidine starting material, which would render it non-nucleophilic and halt the reaction.

-

Solvent: Acetonitrile (CH₃CN) is an ideal polar aprotic solvent for this SN2 reaction. It effectively dissolves the organic reactants while not solvating the anionic base as strongly as a protic solvent would, thus maintaining its reactivity.

-

Temperature: The reaction is conducted at an elevated temperature (reflux) to provide sufficient activation energy for the reaction to proceed at a practical rate.

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-nitrobenzyl bromide (10.8 g, 50 mmol) and potassium carbonate (10.4 g, 75 mmol, 1.5 equiv).

-

Add 100 mL of acetonitrile to the flask.

-

While stirring, add pyrrolidine (5.0 mL, 60 mmol, 1.2 equiv) dropwise to the suspension.

-

Heat the reaction mixture to reflux (approx. 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Proceed with the purification protocol described in Section 3.

Method B: Synthesis via Reductive Amination

This elegant one-pot method involves the reaction of pyrrolidine with 4-nitrobenzaldehyde to form an intermediate iminium ion, which is immediately reduced by a hydride reagent to yield the final product.[4]

-

Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice.[3] It is a mild and selective reducing agent that readily reduces iminium ions but is slow to react with the starting aldehyde, preventing the formation of 4-nitrobenzyl alcohol as a byproduct. Its use obviates the need for pH control often required with other borohydrides like sodium cyanoborohydride.[3]

-

Solvent: Dichloromethane (DCM) is a suitable aprotic solvent that dissolves the reactants and does not react with the reducing agent.

-

Acid Catalyst: A catalytic amount of acetic acid is often added to facilitate the formation of the iminium ion intermediate by protonating the hydroxyl group of the hemiaminal, promoting the elimination of water.

-

To a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen), add 4-nitrobenzaldehyde (7.55 g, 50 mmol) and 100 mL of dichloromethane (DCM).

-

Add pyrrolidine (4.2 mL, 50 mmol, 1.0 equiv) to the solution and stir for 20 minutes at room temperature.

-

In a single portion, add sodium triacetoxyborohydride (12.7 g, 60 mmol, 1.2 equiv) to the mixture.

-

Stir the reaction at room temperature for 12-18 hours. Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer twice with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Proceed with the purification protocol below.

Purification Protocol

The crude product from either synthesis is typically a yellow-orange solid or oil. Purification is effectively achieved by flash column chromatography.

-

Adsorbent: Silica gel (230-400 mesh).

-

Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%).

-

Procedure: a. Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. b. After drying, load the silica onto a pre-packed column. c. Elute the column with the solvent system, collecting fractions. d. Monitor the fractions by TLC and combine those containing the pure product. e. Remove the solvent under reduced pressure to yield this compound as a pale yellow solid.

Structural Elucidation and Characterization

Unequivocal confirmation of the molecular structure is achieved by a combination of spectroscopic methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR Spectroscopy:

-

Aromatic Protons: The four protons on the 4-nitrophenyl ring will appear as a classic AA'BB' system. The two protons ortho to the electron-withdrawing nitro group (H-ortho) are deshielded and will appear as a doublet around 8.1-8.2 ppm.[5] The two protons meta to the nitro group (H-meta) are less deshielded and will appear as a doublet around 7.5-7.6 ppm.

-

Benzylic Protons: The two protons of the methylene bridge (-CH₂-) between the aromatic ring and the pyrrolidine nitrogen will appear as a sharp singlet around 3.6-3.7 ppm. Its integration will correspond to 2H.

-

Pyrrolidine Protons: The eight protons on the pyrrolidine ring will appear as two distinct multiplets. The four protons adjacent to the nitrogen (-NCH₂-) will be deshielded relative to the other four, appearing around 2.5-2.6 ppm. The remaining four protons (-CH₂CH₂-) will appear further upfield, around 1.7-1.8 ppm.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons: Six distinct signals are expected. The carbon bearing the nitro group (C-ipso) will be highly deshielded (~147 ppm), as will the carbon attached to the benzyl group (C-quat, ~146 ppm). The ortho carbons (~129 ppm) and meta carbons (~123 ppm) will have characteristic shifts.[5]

-

Benzylic Carbon: The benzylic carbon (-CH₂-) signal is expected around 60 ppm.

-

Pyrrolidine Carbons: Two signals are expected for the pyrrolidine ring: one for the carbons adjacent to the nitrogen (-NCH₂-) around 54 ppm, and one for the other two carbons (-CH₂CH₂-) around 23 ppm.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can provide structural information through fragmentation patterns. For this compound (C₁₁H₁₄N₂O₂), the expected exact mass is 206.1055 g/mol .

-

Expected Molecular Ion Peak (M⁺): m/z = 206.

-

Key Fragmentation: A prominent peak is expected at m/z = 136, corresponding to the stable 4-nitrobenzyl cation ([M - C₄H₈N]⁺), formed by cleavage of the benzylic C-N bond. Another significant fragment may appear at m/z = 70, representing the pyrrolidinyl cation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

Nitro Group (NO₂): This is the most characteristic feature. Two strong, sharp absorption bands are expected: one for the asymmetric stretch around 1520-1530 cm⁻¹ and one for the symmetric stretch around 1340-1350 cm⁻¹ .

-

Aromatic C-H Stretch: A signal just above 3000 cm⁻¹ (e.g., ~3050-3100 cm⁻¹).

-

Aliphatic C-H Stretch: Signals just below 3000 cm⁻¹ (e.g., ~2850-2970 cm⁻¹).[6]

-

Aromatic C=C Bending: Overtone bands in the 1650-2000 cm⁻¹ region and out-of-plane bending around 850 cm⁻¹ (characteristic of 1,4-disubstitution).

-

C-N Stretch: A medium intensity band in the region of 1100-1200 cm⁻¹.

Data Summary

The following table summarizes the expected characterization data for pure this compound.

| Property | Expected Value / Observation |

| Molecular Formula | C₁₁H₁₄N₂O₂ |

| Molecular Weight | 206.24 g/mol |

| Appearance | Pale yellow crystalline solid |

| Melting Point | Specific literature values should be consulted; typically solid at RT |

| ¹H NMR (CDCl₃) | δ ~8.15 (d, 2H), ~7.55 (d, 2H), ~3.65 (s, 2H), ~2.55 (m, 4H), ~1.75 (m, 4H) |

| ¹³C NMR (CDCl₃) | δ ~147.2, ~146.5, ~129.3, ~123.7, ~60.1, ~54.2, ~23.4 |

| MS (EI) | m/z 206 (M⁺), 136, 70 |

| IR (KBr/ATR) | ~1525 cm⁻¹ (NO₂ asym), ~1345 cm⁻¹ (NO₂ sym), ~2850-2970 cm⁻¹ (Aliphatic C-H) |

Conclusion

This guide has detailed two effective and reliable synthetic routes for the preparation of this compound. The choice between nucleophilic alkylation and reductive amination can be made based on available starting materials, desired scale, and laboratory capabilities. The comprehensive analytical workflow described, employing NMR, MS, and IR spectroscopy, provides a robust framework for the unequivocal structural confirmation and purity assessment of the target compound, ensuring its quality for subsequent applications in research and development.

References

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Nguyen, T. L., et al. (2019). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 15, 2536-2546. Available at: [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Karimi, Z., et al. (2022). Recent Advances in the Synthesis of Pyrrolidines. In Heterocycles. IntechOpen. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. In PubChem. Retrieved from [Link]

-

Antoniou, S., et al. (2020). An Update on the Synthesis of Pyrrolo[7][8]benzodiazepines. Molecules, 25(21), 5066. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination. Retrieved from [Link]

-

Smith, C. J., et al. (2021). Asymmetric ‘Clip-Cycle’ catalysis: a kinetic resolution approach to chiral 2,5- and 3,5-disubstituted pyrrolidines. Organic & Biomolecular Chemistry, 19, 10399-10404. Available at: [Link]

-

Zhang, X., et al. (2020). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. Chinese Journal of Chemical Physics, 33(1), 43-48. Available at: [Link]

-

Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

-

ResearchGate. (n.d.). Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Synthesis and Structural Characterization of Amido Heteroscorpionate Rare-Earth Metals Complexes. Retrieved from [Link]

-

Nibbering, N. M. M. (1965). Mass spectrometry of nitro compounds: Part I: Mass spectra of α-, β- and γ-deuterated 1-nitropropane. Recueil des Travaux Chimiques des Pays-Bas, 84(4), 481-487. Available at: [Link]

-

Chemistry Stack Exchange. (2020). Synthesis question: Using reductive amination to form pyrrolidine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). p-NITROBENZYL BROMIDE. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H-and 13C-NMR chemical shift values of compound 4a. Retrieved from [Link]

-

European Journal of Chemistry. (n.d.). Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. Retrieved from [Link]

-

Chem Help ASAP. (2020). Reductive amination & secondary amine synthesis. YouTube. Retrieved from [Link]

-

The Automated Topology Builder. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Journal of Molecular Structure. (2023). Synthesis, Structure, Hirshfeld Surface Analysis, Non-Covalent Interaction, and In Silico Studies of 4-Hydroxy-1-[(4-Nitrophenyl)Sulfonyl]Pyrrolidine-2-Carboxyllic Acid. Available at: [Link]

-

Chemsrc. (n.d.). 1-(4-Nitrophenyl)pyrrolidine. Retrieved from [Link]

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

University of Calgary. (n.d.). INFRARED SPECTROSCOPY (IR). Retrieved from [Link]

-

Acta Crystallographica Section E. (2020). 4-Nitrobenzyl 3,4-bis(acetyloxy)-2-(4-methoxyphenyl)pyrrolidine-1-carboxylate: crystal structure, Hirshfeld surface analysis and computational chemistry. Available at: [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.6 Infrared (IR) Spectroscopy. In Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Pyrrolidine. In NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrrolidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pyrrolidine. In PubChem. Retrieved from [Link]

-

Cooperative Organic Chemistry Student Laboratory Manual. (n.d.). Infrared (IR) Spectroscopy. Retrieved from [Link]

-

PubMed. (2020). 4-Nitro-benzyl 3,4-bis-(acet-yloxy)-2-(4-meth-oxy-phen-yl)pyrrolidine-1-carboxyl-ate: crystal structure, Hirshfeld surface analysis and computational chemistry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. youtube.com [youtube.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. 29.6 Infrared (IR) Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 7. Pyrrolidine synthesis [organic-chemistry.org]

- 8. Pyrrolidine [webbook.nist.gov]

1-(4-Nitrobenzyl)pyrrolidine CAS number and molecular formula.

For Researchers, Scientists, and Drug Development Professionals

Foreword

The pyrrolidine nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] Its unique three-dimensional architecture allows for extensive exploration of chemical space, making it a valuable scaffold in the design of novel therapeutics.[2][3] This guide focuses on a specific derivative, 1-(4-Nitrobenzyl)pyrrolidine, providing a comprehensive overview of its chemical identity, synthesis, and key technical data relevant to its application in research and drug development.

Section 1: Core Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 133851-67-9

-

Molecular Formula: C₁₁H₁₄N₂O₂

Table 1: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 206.24 g/mol | Calculated |

| Appearance | Not specified in literature; likely a solid | Inferred |

| Storage Conditions | Sealed in dry, 2-8°C | [Vendor Data] |

Section 2: Synthesis and Mechanism

The synthesis of this compound is primarily achieved through a nucleophilic substitution reaction. This well-established method involves the reaction of pyrrolidine with a 4-nitrobenzyl halide, typically 4-nitrobenzyl chloride.

Reaction Mechanism

The reaction proceeds via an SN2 (bimolecular nucleophilic substitution) mechanism. The nitrogen atom of the pyrrolidine ring, acting as a nucleophile, attacks the benzylic carbon of the 4-nitrobenzyl chloride. This carbon is electrophilic due to the electron-withdrawing nature of the chlorine atom. The reaction occurs in a single, concerted step where the nitrogen-carbon bond forms simultaneously with the breaking of the carbon-chlorine bond. The presence of a base is often beneficial to neutralize the hydrogen halide byproduct formed during the reaction.

Diagram 1: Synthesis of this compound

Caption: A schematic overview of the synthesis of this compound.

Experimental Protocol (Illustrative)

Materials:

-

Pyrrolidine

-

4-Nitrobenzyl chloride

-

Anhydrous potassium carbonate (or another suitable base)

-

Acetonitrile (or another suitable polar aprotic solvent)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

To a solution of pyrrolidine (1.0 equivalent) in acetonitrile, add anhydrous potassium carbonate (1.5 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes.

-

Add a solution of 4-nitrobenzyl chloride (1.0 equivalent) in acetonitrile dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel, if necessary.

Section 3: Spectroscopic and Analytical Data

Detailed spectroscopic data for this compound is not widely published. However, based on the known spectra of its constituent parts (the 4-nitrobenzyl group and the pyrrolidine ring), the expected NMR and IR characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR:

-

Aromatic protons of the nitrobenzyl group would appear as two doublets in the range of δ 7.5-8.2 ppm.[5]

-

The benzylic protons (-CH₂-) would likely appear as a singlet around δ 3.6-3.8 ppm.

-

The protons on the pyrrolidine ring adjacent to the nitrogen would be expected in the region of δ 2.5-2.7 ppm.

-

The remaining pyrrolidine protons would likely appear as a multiplet around δ 1.7-1.9 ppm.

-

-

¹³C NMR:

-

Aromatic carbons would be observed in the range of δ 123-150 ppm.[5]

-

The benzylic carbon would likely be in the region of δ 55-60 ppm.

-

The carbons of the pyrrolidine ring would appear at approximately δ 54 ppm (adjacent to N) and δ 23 ppm.

-

Infrared (IR) Spectroscopy (Predicted)

-

Strong absorption bands characteristic of the nitro group (NO₂) would be expected around 1520 cm⁻¹ (asymmetric stretching) and 1345 cm⁻¹ (symmetric stretching).

-

C-H stretching vibrations of the aromatic ring would be observed above 3000 cm⁻¹.

-

Aliphatic C-H stretching vibrations from the pyrrolidine and benzyl groups would be seen in the 2800-3000 cm⁻¹ region.

-

C-N stretching vibrations would likely appear in the 1200-1020 cm⁻¹ range.

Section 4: Reactivity and Potential Applications in Drug Development

The chemical reactivity of this compound is largely dictated by the functional groups present: the pyrrolidine nitrogen, the aromatic nitro group, and the benzylic position.

-

The Pyrrolidine Nitrogen: The lone pair of electrons on the nitrogen atom imparts basic and nucleophilic character to the molecule.

-

The Nitro Group: The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution. Conversely, it can be reduced to an amino group, providing a handle for further functionalization. This transformation is a common strategy in medicinal chemistry to introduce diversity and modulate the electronic properties of a molecule.

-

The Pyrrolidine Scaffold in Medicinal Chemistry: The pyrrolidine ring is a key structural motif in many FDA-approved drugs.[1] Its non-planar, flexible nature allows it to present substituents in a defined three-dimensional arrangement, which can be crucial for binding to biological targets.[2] Pyrrolidine derivatives have been investigated for a wide range of biological activities, including as anticancer, anti-inflammatory, and antimicrobial agents.[3]

The presence of the nitrobenzyl group suggests that this compound could serve as a valuable intermediate in the synthesis of more complex molecules. For instance, the reduction of the nitro group to an amine would yield 1-(4-aminobenzyl)pyrrolidine, a compound that could be further elaborated through reactions such as amide bond formation or sulfonylation, enabling the exploration of structure-activity relationships in a drug discovery program.

Diagram 2: Potential Derivatization Pathway

Caption: A potential pathway for the chemical modification of this compound.

Section 5: Safety and Handling

-

Pyrrolidine: Is a flammable liquid and can cause skin burns and eye damage. It is also harmful if swallowed or inhaled.

-

4-Nitrobenzyl chloride: Is a solid that is incompatible with strong oxidizing agents and bases.

Recommended Handling Procedures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of any dust or vapors.

-

Prevent contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from incompatible materials.

References

-

Ju, Y., & Varma, R. S. (2006). A one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines and hydrazines occurs under microwave irradiation via a simple and efficient cyclocondensation in an alkaline aqueous medium. The Journal of Organic Chemistry, 71(1), 135-141. Available at: [Link]

-

Li Petri, G., Spanò, V., Spatola, R., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937. Available at: [Link]

- Li Petri, G., et al. (2021). Bioactive pyrrole-based compounds with target selectivity. European Journal of Medicinal Chemistry, 208, 112783.

-

Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1249774. Available at: [Link]

- Sigma-Aldrich. (2025).

- LookChem. (n.d.). Cas 100-14-1, 4-Nitrobenzyl chloride.

-

Organic Syntheses. (n.d.). p-NITROBENZALDEHYDE. Available at: [Link]

- NIST. (n.d.). Pyrrolidine. In NIST Chemistry WebBook.

- PubChem. (n.d.). 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine.

- ChemicalBook. (n.d.). 1-(4-NITROPHENYL)PYRROLIDINE.

- BLDpharm. (n.d.). 133851-67-9|this compound.

-

Beilstein Journals. (2017). Experimental and theoretical studies on the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones. Beilstein Journal of Organic Chemistry, 13, 612–622. Available at: [Link]

- Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis.

-

MDPI. (2018). An Update on the Synthesis of Pyrrolo[3][4]benzodiazepines. Molecules, 23(3), 633. Available at: [Link]

- Belveren, S., et al. (2019). From bioactive pyrrolidino[3,4-c] pyrrolidines to more bioactive pyrrolidino[3,4-b] pyrrolidines via ring-opening/ring-closing promoted by sodium methoxide. Synthesis, 51(07), 1565-1577.

- Sigma-Aldrich. (n.d.). 4-(4-Nitrobenzyl)

- Fisher Scientific. (n.d.). 3-Nitro-4-(1-pyrrolidinyl)

- Chemos GmbH & Co.KG. (2024). Safety Data Sheet: 1-ethyl-2-(nitromethylene)pyrrolidine.

- CDH Fine Chemical. (n.d.).

- New Jersey Department of Health. (1999). Pyrrolidine - HAZARD SUMMARY.

- Spectrum Chemical. (2017).

- Wiley-VCH. (n.d.).

- ResearchGate. (2015). 1 H-and 13 C-NMR chemical shift values of compound 4a.

- ResearchGate. (2015). Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet.

- Stack Exchange. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Recent insights about pyrrolidine core skeletons in pharmacology [frontiersin.org]

- 4. Pyrrolidine synthesis [organic-chemistry.org]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

Harnessing the Therapeutic Potential of Nitrobenzyl-Substituted Pyrrolidines: A Guide for Drug Discovery

An In-depth Technical Guide

Prepared by a Senior Application Scientist

Abstract

The pyrrolidine ring is a cornerstone of medicinal chemistry, prized for its three-dimensional structure and its presence in numerous FDA-approved therapeutics.[1] When combined with a nitrobenzyl moiety—a group known for its potent electronic properties and utility in prodrug strategies—a chemical scaffold of significant therapeutic potential emerges.[2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, biological activities, and future directions for nitrobenzyl-substituted pyrrolidine derivatives. We will delve into the established antimicrobial and anticancer activities, explore the potential for neuroprotection, and provide validated experimental protocols to empower further research in this promising area.

The Scientific Rationale: A Privileged Scaffold Meets a Versatile Functional Group

The decision to investigate the fusion of the pyrrolidine and nitrobenzyl moieties is grounded in established medicinal chemistry principles.

-

The Pyrrolidine Scaffold: This five-membered nitrogen heterocycle is not merely a passive linker. Its non-planar, puckered conformation allows for the precise spatial orientation of substituents, enabling a sophisticated exploration of pharmacophore space that is critical for selective receptor binding.[1] The stereogenic centers inherent to many pyrrolidine derivatives, such as those derived from proline, provide a powerful tool for developing enantiomerically pure drugs with improved efficacy and reduced off-target effects.[1]

-

The Nitrobenzyl Moiety: The nitro group is a potent electron-withdrawing group that significantly alters the electronic profile of the benzyl ring. This modification can enhance binding interactions with biological targets.[4] Crucially, the nitro group is susceptible to enzymatic reduction under hypoxic conditions, a characteristic feature of the tumor microenvironment.[5][6] This property makes the nitrobenzyl group an ideal trigger for hypoxia-activated prodrugs, which remain dormant in healthy, oxygenated tissues but release their cytotoxic payload selectively within tumors, thereby minimizing systemic toxicity.[5] The role of the nitro group can be that of a pharmacophore, directly contributing to the biological effect, or a toxicophore upon reduction, leading to cell death.[3]

The strategic combination of these two components creates a molecular architecture ripe for discovery, with potential applications spanning oncology, infectious diseases, and neurology.

Synthesis Strategies: Building the Core Structure

The synthesis of nitrobenzyl-substituted pyrrolidines is typically achieved through the N-alkylation of a pre-existing pyrrolidine ring. A common and efficient approach utilizes readily available starting materials like L-proline derivatives and substituted nitrobenzyl halides.

The causality behind this choice of strategy lies in its robustness and modularity. Using commercially available and often chiral starting materials like proline allows for the direct incorporation of stereochemistry into the final product. The reaction conditions can be fine-tuned to achieve high yields, and the modularity allows for the rapid synthesis of a library of compounds by simply varying the substitution pattern on either the pyrrolidine or the nitrobenzyl component.

Below is a generalized workflow for the synthesis of N-(nitrobenzyl)pyrrolidine derivatives.

Caption: Generalized workflow for the synthesis of N-nitrobenzyl-pyrrolidines.

Antimicrobial Activity: A New Frontier Against Resistance

The emergence of antibiotic-resistant bacteria necessitates the development of novel antimicrobial agents. Nitroaromatic compounds have a long history as antimicrobials, and their combination with the pyrrolidine scaffold has yielded promising results.[3]

Specifically, derivatives of N-(2-nitrophenyl)pyrrolidine have demonstrated notable antibacterial activity, particularly against Gram-negative bacteria.[7]

Mechanism of Action

The primary mechanism of antimicrobial action for nitroaromatic compounds involves the reductive activation of the nitro group by bacterial nitroreductases.[4] This enzymatic reduction generates highly reactive cytotoxic intermediates, such as nitroso and hydroxylamine species, as well as superoxide radicals. These intermediates can then covalently bind to and damage critical macromolecules like DNA, leading to bacterial cell death.[4] The pyrrolidine component likely enhances cellular uptake and improves the pharmacokinetic properties of the molecule, delivering the nitroaromatic "warhead" more efficiently to its intracellular target. The presence of nitro groups on a pyrrole ring has been shown to improve lipophilicity, suggesting a better interaction with bacterial membranes.[4]

Quantitative Data: Minimum Inhibitory Concentrations (MIC)

The following table summarizes the antimicrobial activity of representative pyrrolidine derivatives against various bacterial and fungal strains.

| Compound Class | Test Organism | MIC (µg/mL) | Reference |

| Dipyrrolidino-dibromobenzene | Staphylococcus aureus | 32-512 | [8] |

| Dipyrrolidino-dibromobenzene | Bacillus subtilis | 32-512 | [8] |

| Dipyrrolidino-dibromobenzene | Escherichia coli | 32-512 | [8] |

| Dipyrrolidino-dibromobenzene | Candida albicans | 32-512 | [8] |

| N-(4-Cyanophenyl)-L-proline | Escherichia coli | 2500 | [7] |

Experimental Protocol: MIC Determination via Broth Microdilution

This protocol provides a self-validating system for determining the MIC of a test compound, a cornerstone of antimicrobial susceptibility testing.

-

Preparation of Inoculum: Culture the bacterial strain of interest overnight in appropriate broth (e.g., Mueller-Hinton Broth). Dilute the overnight culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL. The accuracy of this step is critical for reproducibility.

-

Compound Serial Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the nitrobenzyl-substituted pyrrolidine test compound in the broth. The concentration range should be chosen to bracket the expected MIC.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

-

Controls (Self-Validation):

-

Positive Control: Wells containing broth and inoculum only (no compound) must show clear bacterial growth.

-

Negative Control: Wells containing broth only (no inoculum) must remain clear.

-

Solvent Control: Wells containing broth, inoculum, and the maximum concentration of the compound's solvent (e.g., DMSO) to ensure the solvent itself has no antimicrobial effect.

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined by visual inspection or by measuring the optical density at 600 nm (OD600).

Anticancer Activity: Targeting the Tumor Microenvironment

The unique physiology of solid tumors, particularly the presence of hypoxic regions, provides an opportunity for targeted drug delivery. Nitrobenzyl-substituted pyrrolidines are well-suited to function as hypoxia-activated prodrugs.

While direct studies on nitrobenzyl-pyrrolidines are emerging, the principle has been validated with related structures. For instance, nitro-substituted pyrrolomycins exhibit potent antitumoral activity against colon and breast cancer cell lines.[9] Furthermore, nitrobenzyl derivatives of the anticancer drug camptothecin have been successfully developed as hypoxia-targeting prodrugs, showing reduced toxicity compared to the parent drug under normal oxygen conditions.[5][6] The 4-nitrobenzyl derivative, in particular, showed a 19-fold reduction in cytotoxicity compared to the active drug, validating the prodrug concept.[5]

Mechanism of Action: Hypoxia-Activated Prodrugs

This strategy relies on the differential expression of nitroreductase enzymes in hypoxic tumor cells compared to healthy tissues.

Caption: Mechanism of a hypoxia-activated nitrobenzyl-pyrrolidine prodrug.

As depicted, the inactive prodrug circulates systemically with minimal effect on healthy, oxygen-rich tissues. Upon entering the hypoxic tumor microenvironment, overexpressed nitroreductases reduce the nitro group. This reduction triggers a chemical cascade, cleaving the nitrobenzyl group and releasing the active cytotoxic pyrrolidine-containing molecule, which then induces DNA damage and apoptosis specifically in the tumor cells.

Quantitative Data: In Vitro Cytotoxicity (IC50)

The following table presents the half-maximal inhibitory concentration (IC50) values for relevant compounds against cancer cell lines.

| Compound Class | Cell Line | IC50 (µM) | Reference |

| Nitro-Pyrrolomycin | HCT116 (Colon Cancer) | 3.53 - 6.00 | [9] |

| Nitro-Pyrrolomycin | MCF-7 (Breast Cancer) | >10 | [9] |

| 4-Nitrobenzyl Camptothecin Derivative | K562 (Leukemia) | 0.058 | [6] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as a reliable proxy for cell viability and cytotoxicity.

-

Cell Seeding: Plate cancer cells (e.g., A549 lung cancer cells) in a 96-well plate at a predetermined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[10]

-

Compound Treatment: Treat the cells with serial dilutions of the nitrobenzyl-substituted pyrrolidine compound for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. The rationale is that viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of the purple solution at approximately 570 nm using a microplate reader.

-

Analysis and Validation:

-

The absorbance is directly proportional to the number of viable cells.

-

Calculate cell viability as a percentage relative to untreated control cells.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC50 value.

-

A vehicle control (e.g., DMSO) must be included to validate that the solvent does not affect cell viability.

-

Potential Neuroprotective Activity: An Emerging Avenue

While less explored, the potential for nitrobenzyl-substituted pyrrolidines to exhibit neuroprotective effects warrants investigation. Pyrrolidine derivatives themselves have shown promise in this area. For example, Pyrrolidine Dithiocarbamate (PDTC) is a known antioxidant that protects against neonatal hypoxia-ischemia by reducing inflammation and apoptosis.[11] Furthermore, various pyrrole derivatives have demonstrated neuroprotective properties through antioxidant and anti-inflammatory mechanisms.[12][13]

Potential Mechanisms of Action

The neuroprotective capacity of these compounds could stem from their ability to modulate key signaling pathways involved in neuronal survival and death. Oxidative stress is a central player in the pathogenesis of many neurodegenerative diseases.[12]

Sources

- 1. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. encyclopedia.pub [encyclopedia.pub]

- 5. Evaluation of Nitrobenzyl Derivatives of Camptothecin as Anti-Cancer Agents and Potential Hypoxia Targeting Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. Antimicrobial activity studies on some piperidine and pyrrolidine substituted halogenobenzene derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Antioxidant pyrrolidine dithiocarbamate activates Akt-GSK signaling and is neuroprotective in neonatal hypoxia-ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Neuroprotective and Antioxidant Activity of Newly Synthesized N-Pyrrolyl Hydrazide-Hydrazones in Experimental Models of Neurotoxicity In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

A Preliminary Investigation into the Applications of 1-(4-Nitrobenzyl)pyrrolidine: A Technical Guide for Synthetic and Medicinal Chemists

Abstract: 1-(4-Nitrobenzyl)pyrrolidine is a sparsely documented compound, yet its structure presents a compelling platform for synthetic innovation in drug discovery and materials science. This guide provides a preliminary technical framework for researchers, scientists, and drug development professionals to explore its potential. By deconstructing the molecule into its core functional components—the versatile pyrrolidine scaffold and the reactive 4-nitrobenzyl moiety—we propose two primary investigational pathways. The first explores its role as a key intermediate in medicinal chemistry for the generation of compound libraries via nitro group reduction and subsequent derivatization. The second investigates its utility as a photolabile protecting group in advanced organic synthesis. This document furnishes detailed, actionable protocols, workflow diagrams, and the scientific rationale behind these proposed applications, establishing a foundation for future research and development.

Section 1: Introduction and Molecular Rationale

The pyrrolidine ring is a foundational scaffold in medicinal chemistry, present in a multitude of natural alkaloids and approved pharmaceuticals like procyclidine and various racetam compounds.[1][2] Its non-planar, saturated structure offers three-dimensional diversity crucial for optimizing pharmacokinetic and pharmacodynamic profiles.[3] When combined with a 4-nitrobenzyl group, the resulting molecule, this compound, becomes a bifunctional tool of significant potential.

The key to its utility lies in the reactivity of the 4-nitrobenzyl group. The nitro functional group is a potent electron-withdrawing group, but more importantly, it is readily reduced to a primary amine.[4][5] This transformation converts the molecule into 1-(4-aminobenzyl)pyrrolidine, a versatile precursor for creating extensive chemical libraries through well-established amine chemistry. Furthermore, the nitrobenzyl moiety is a recognized photolabile protecting group (PPG), which can be cleaved with UV light to release the protected amine, offering a powerful tool for spatially and temporally controlled synthesis.[6][7]

This guide will therefore explore two primary, high-potential applications rooted in these chemical principles.

Section 2: Synthesis and Characterization of this compound

A reliable and scalable synthesis of the title compound is paramount for any subsequent investigation. A straightforward approach involves the nucleophilic substitution of 4-nitrobenzyl bromide with pyrrolidine.

Experimental Protocol 2.1: Synthesis of this compound

Objective: To synthesize this compound from commercially available starting materials.

Materials:

-

Pyrrolidine (1.2 eq.)

-

4-Nitrobenzyl bromide (1.0 eq.)

-

Potassium carbonate (K₂CO₃) (2.5 eq.)

-

Acetonitrile (CH₃CN), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a round-bottom flask charged with anhydrous acetonitrile, add 4-nitrobenzyl bromide and potassium carbonate.

-

Stir the suspension at room temperature and add pyrrolidine dropwise over 10 minutes.

-

Heat the reaction mixture to 60°C and maintain stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.

-

Combine the fractions containing the pure product and concentrate under reduced pressure to yield this compound as a solid.

Characterization: The identity and purity of the synthesized compound should be confirmed using standard analytical techniques. The expected data is summarized in the table below.

| Technique | Parameter | Expected Result |

| ¹H NMR | Chemical Shift (δ) | Peaks corresponding to pyrrolidine and 4-nitrobenzyl protons. |

| ¹³C NMR | Chemical Shift (δ) | Resonances for all unique carbon atoms in the structure. |

| Mass Spec (ESI+) | m/z | [M+H]⁺ corresponding to the molecular weight of 207.24 g/mol . |

| Melting Point | Range | Consistent with literature values for the pure compound. |

Section 3: Application I - A Scaffold for Medicinal Chemistry Libraries

The true synthetic power of this compound is unlocked upon the reduction of its nitro group. This transformation yields 1-(4-aminobenzyl)pyrrolidine, a primary aromatic amine that serves as a powerful handle for diversification. This section outlines the protocol for this key reduction and the subsequent workflow for generating a small, diverse library of amide derivatives, a common strategy in hit-to-lead campaigns.[8][9]

Logical Workflow for Library Synthesis

The overall strategy involves a two-step process: reduction followed by parallel amidation. This is a robust and widely used approach in modern drug discovery for rapidly exploring the structure-activity relationship (SAR) around a core scaffold.

Caption: Workflow for generating a compound library from this compound.

Experimental Protocol 3.1: Reduction of the Nitro Group

Objective: To efficiently and cleanly reduce the nitro group of this compound to a primary amine.

Rationale: Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and clean method for reducing aromatic nitro groups with minimal side products.[10][11] It is often the preferred method in industrial settings due to its high yield and the ease of removing the catalyst by filtration.[11]

Materials:

-

This compound (1.0 eq.)

-

10% Palladium on Carbon (Pd/C) (5-10 mol%)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen (H₂) gas supply

-

Parr shaker or similar hydrogenation apparatus

-

Celite®

Procedure:

-

Dissolve this compound in methanol in a suitable pressure vessel.

-

Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Seal the vessel, evacuate the air, and purge with hydrogen gas (repeat 3 times).

-

Pressurize the vessel with hydrogen to 50 psi.

-

Stir the reaction mixture vigorously at room temperature for 2-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Carefully vent the excess hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with additional methanol.

-

Concentrate the combined filtrates under reduced pressure to yield 1-(4-aminobenzyl)pyrrolidine, which can often be used in the next step without further purification.

Experimental Protocol 3.2: Parallel Amide Library Synthesis

Objective: To generate a diverse set of amide derivatives from 1-(4-aminobenzyl)pyrrolidine using a parallel synthesis approach.

Rationale: Amide bond formation is a cornerstone of medicinal chemistry. Using a reliable coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) ensures high conversion rates across a diverse range of carboxylic acids with minimal racemization and side reactions.

Procedure (for a single well in a 96-well plate):

-

Prepare a stock solution of 1-(4-aminobenzyl)pyrrolidine in a suitable solvent like DMF or DMSO.

-

Dispense the amine stock solution into each well.

-

Dispense a unique carboxylic acid stock solution into each corresponding well.

-

Add a solution of HATU and a tertiary base (e.g., DIPEA) to each well to initiate the coupling reaction.

-

Seal the plate and allow it to shake at room temperature for 12-18 hours.

-

Upon completion, quench the reaction with water and extract the products using an appropriate organic solvent (e.g., ethyl acetate).

-

Analyze the resulting library members by LC-MS to confirm product formation and assess purity.

Section 4: Application II - A Photolabile Protecting Group

The 4-nitrobenzyl group is a well-established photolabile protecting group (PPG), often used to "cage" bioactive molecules or synthetic intermediates.[12] Irradiation with UV light (typically 320-365 nm) triggers a photochemical reaction that cleaves the benzyl-nitrogen bond, releasing the free amine.[6][13] This allows for precise spatial and temporal control over a reaction, which is invaluable in fields like chemical biology and materials science.

Mechanism of Photolytic Cleavage

Upon absorption of UV light, the excited nitro group abstracts a hydrogen atom from the benzylic carbon. This initiates a rearrangement to an aci-nitro intermediate, which then undergoes intramolecular cyclization and fragmentation to release the free pyrrolidine and 4-nitrosobenzaldehyde as a byproduct.[6]

Caption: Simplified mechanism of photolytic deprotection of this compound.

Experimental Protocol 4.1: Photolytic Deprotection

Objective: To demonstrate the cleavage of the N-benzyl bond in this compound using UV irradiation.

Materials:

-

This compound

-

Acetonitrile (UV-grade)

-

UV photoreactor or a mercury lamp with a Pyrex filter (λ > 300 nm)

-

Quartz reaction vessel

Procedure:

-

Prepare a dilute solution (e.g., 0.01 M) of this compound in UV-grade acetonitrile in the quartz reaction vessel.

-

Purge the solution with nitrogen or argon for 15-20 minutes to remove dissolved oxygen, which can quench the excited state.

-

Place the vessel in the photoreactor and irradiate with UV light (e.g., 350 nm) at room temperature.

-

Monitor the disappearance of the starting material and the appearance of pyrrolidine and 4-nitrosobenzaldehyde by LC-MS and UV-Vis spectroscopy at regular intervals.

-

Upon completion, concentrate the solution to analyze the photoproducts.

Self-Validating System: The success of the protocol is inherently validated by the disappearance of the starting material and the concurrent appearance of the expected photoproducts, as monitored by analytical techniques. The distinct chromophore of the 4-nitrosobenzaldehyde byproduct provides a clear spectroscopic handle to track reaction progress.

Section 5: Conclusion and Future Directions

This guide establishes a foundational framework for investigating the applications of this compound. The proposed pathways—as a versatile scaffold for medicinal chemistry and as a photolabile protecting group—leverage the inherent chemical functionalities of the molecule. The provided protocols are designed to be robust, reproducible, and serve as a launchpad for more advanced studies.

Future research should focus on:

-

Library Expansion and Screening: Synthesizing a larger, more diverse library of compounds from the 1-(4-aminobenzyl)pyrrolidine intermediate and screening them against various biological targets, such as kinases, GPCRs, or proteases.[2][3]

-

Optimization of Photorelease: Investigating the quantum yield of the photolytic cleavage and exploring modifications to the aromatic ring to tune the absorption wavelength and efficiency of release.

-

Application in Solid-Phase Synthesis: Adapting the use of this compound as a photolabile linker for solid-phase peptide or oligonucleotide synthesis.

By building upon the principles and methodologies outlined herein, researchers can unlock the full synthetic potential of this promising, yet underexplored, chemical entity.

References

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(21), 6649. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrrolidine synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

-

Singh, B. K., et al. (2023). Photocleavable Ortho-Nitrobenzyl-Protected DNA Architectures and Their Applications. Chemical Reviews, 123(9), 5576–5648. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). 1-((4-Nitrobenzyl)sulfonyl)pyrrolidine. PubChem Compound Database. Retrieved from [Link]

-

Gümüş, M. K., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry, 11, 1248383. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]

-

Choubey, P. K., et al. (2020). Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease. Bioorganic & Medicinal Chemistry, 28(22), 115721. Available at: [Link]

-

Wikipedia. (n.d.). Photolabile protecting group. Retrieved from [Link]

-

Organic Reactions. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 1-(4-Nitrophenyl)pyrrolidine. PubChem Compound Database. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). Retrieved from [Link]

-

ResearchGate. (2020). Design, Synthesis, and Multitargeted Profiling of N-Benzylpyrrolidine Derivatives for the Treatment of Alzheimer's Disease. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of 4‐nitrobenzyl, 4‐pivaloylaminobenzyl, and 4‐methoxycarbonylaminobenzyl protected thioglycosides. Retrieved from [Link]

-

Fu, D. J., et al. (2019). Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling. Photochemistry and Photobiology, 95(1), 115-131. Available at: [Link]

-

TSI Journals. (2013). A green protocol for reduction of aromatic nitro compounds to amines. Organic Chemistry: An Indian Journal, 9(8), 313-317. Available at: [Link]

- Google Patents. (2015). US20150232412A1 - Process for the reduction of nitro derivatives to amines.

-

Chemsrc. (n.d.). 1-(4-Nitrophenyl)pyrrolidine. Retrieved from [Link]

Sources

- 1. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 2. Recent insights about pyrrolidine core skeletons in pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Amine synthesis by nitro compound reduction [organic-chemistry.org]

- 5. nbinno.com [nbinno.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Protecting Group Chemistry: The Role of 4-Nitrobenzyl Bromide [ketonepharma.com]

- 8. Design, synthesis, and multitargeted profiling of N-benzylpyrrolidine derivatives for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Development of Photolabile Protecting Groups and their Application to the Optochemical Control of Cell Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photolabile protecting group - Wikipedia [en.wikipedia.org]

A Technical Guide to the Spectroscopic Characterization of 1-(4-Nitrobenzyl)pyrrolidine

This guide provides an in-depth analysis of the spectroscopic data for 1-(4-Nitrobenzyl)pyrrolidine, a compound of interest in medicinal chemistry and materials science. The structural elucidation of this molecule is paramount for its application in drug development and scientific research. This document offers a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, providing researchers, scientists, and drug development professionals with a comprehensive reference for its characterization.

Introduction to this compound

This compound, with the chemical formula C₁₁H₁₄N₂O₂ and a molecular weight of 206.24 g/mol , is a disubstituted aromatic compound.[1] Its structure comprises a pyrrolidine ring N-substituted with a 4-nitrobenzyl group. The accurate identification and confirmation of this structure are critical for understanding its chemical reactivity and biological activity. Spectroscopic techniques are indispensable tools for this purpose, each providing unique insights into the molecular architecture.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide definitive information about the connectivity and chemical environment of each atom.

Proton (¹H) NMR Spectroscopy

The ¹H NMR spectrum provides information about the number of different types of protons and their neighboring protons.

Experimental Protocol:

A sample of this compound is dissolved in a deuterated solvent, typically chloroform-d (CDCl₃), containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). The spectrum is recorded on a high-resolution NMR spectrometer, for instance, a 400 MHz instrument.

Data Interpretation and Tabulation:

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidine ring and the 4-nitrobenzyl group.

| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| A | ~8.15 | Doublet | 2H | Aromatic Protons (ortho to NO₂) |

| B | ~7.50 | Doublet | 2H | Aromatic Protons (meta to NO₂) |

| C | ~3.70 | Singlet | 2H | Benzylic Protons (-CH₂-) |

| D | ~2.60 | Triplet | 4H | Pyrrolidine Protons (α to N) |

| E | ~1.80 | Quintet | 4H | Pyrrolidine Protons (β to N) |

-

Aromatic Protons: The electron-withdrawing nitro group strongly deshields the aromatic protons. The protons ortho to the nitro group (Signal A) are expected to appear at a higher chemical shift (further downfield) than the protons meta to the nitro group (Signal B). Both signals will appear as doublets due to coupling with their adjacent aromatic protons.

-

Benzylic Protons: The methylene protons (Signal C) are adjacent to both the aromatic ring and the nitrogen of the pyrrolidine ring. Their chemical shift is influenced by both groups, and they are expected to appear as a singlet as there are no adjacent protons to couple with.

-

Pyrrolidine Protons: The four protons on the carbons alpha to the nitrogen (Signal D) are chemically equivalent and are expected to appear as a triplet due to coupling with the beta protons. The four protons on the carbons beta to the nitrogen (Signal E) are also chemically equivalent and are expected to appear as a quintet due to coupling with the alpha protons.

Carbon-¹³ (¹³C) NMR Spectroscopy

The ¹³C NMR spectrum provides information about the different types of carbon atoms in the molecule.

Experimental Protocol:

The sample is prepared as for ¹H NMR. A proton-decoupled ¹³C NMR spectrum is typically acquired to simplify the spectrum, resulting in a single peak for each unique carbon atom.

Predicted Data Interpretation and Tabulation:

| Signal | Predicted Chemical Shift (δ, ppm) | Assignment |

| 1 | ~147 | Aromatic Carbon (attached to NO₂) |

| 2 | ~145 | Aromatic Carbon (ipso to benzyl) |

| 3 | ~129 | Aromatic Carbons (meta to NO₂) |

| 4 | ~123 | Aromatic Carbons (ortho to NO₂) |

| 5 | ~60 | Benzylic Carbon (-CH₂-) |

| 6 | ~54 | Pyrrolidine Carbons (α to N) |

| 7 | ~23 | Pyrrolidine Carbons (β to N) |

-

Aromatic Carbons: The carbon atom attached to the nitro group (Signal 1) is expected to be the most downfield due to the strong electron-withdrawing effect. The other aromatic carbons will have distinct chemical shifts based on their position relative to the substituents.

-

Benzylic Carbon: The benzylic carbon (Signal 5) will appear in the typical range for carbons attached to a nitrogen and an aromatic ring.

-

Pyrrolidine Carbons: The alpha-carbons of the pyrrolidine ring (Signal 6) will be more deshielded than the beta-carbons (Signal 7) due to their proximity to the electronegative nitrogen atom.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol:

A small amount of the sample is placed on a salt plate (e.g., NaCl or KBr) for analysis as a thin film, or mixed with KBr powder and pressed into a pellet. The spectrum is recorded using an FTIR spectrometer.

Predicted Data Interpretation and Tabulation:

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3100-3000 | C-H stretch | Aromatic |

| 2980-2850 | C-H stretch | Aliphatic (Pyrrolidine & Benzyl) |

| ~1600, ~1475 | C=C stretch | Aromatic Ring |

| ~1520 | N-O asymmetric stretch | Nitro Group |

| ~1345 | N-O symmetric stretch | Nitro Group |

| ~1180 | C-N stretch | Amine |

-

Nitro Group: The most characteristic peaks in the IR spectrum of this compound will be the strong absorptions corresponding to the asymmetric and symmetric stretching vibrations of the nitro group.

-

Aromatic and Aliphatic C-H Stretches: The spectrum will also show absorptions for the C-H stretching of the aromatic ring and the aliphatic C-H bonds of the pyrrolidine and benzyl groups.

-

C-N Stretch: A peak corresponding to the C-N stretching of the tertiary amine will also be present.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.

Experimental Protocol: